molecular formula C34H45N3O11S B13440261 Darunavir Difuranyl

Darunavir Difuranyl

Cat. No.: B13440261
M. Wt: 703.8 g/mol
InChI Key: BBKAVIFBZFHTBX-KDWZEFHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Darunavir Difuranyl is a compound primarily known for its use as an antiretroviral medication. It is a second-generation protease inhibitor designed to combat resistance to standard HIV therapy. This compound is used in combination with other antiretroviral agents to treat and prevent HIV/AIDS. It works by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of infectious viral particles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Darunavir Difuranyl involves the reaction of 4-amino-N-(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl-N-isobutyl-benzenesulfonamide with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol derivative in N-methyl-2-pyrrolidinone. The resulting product is isolated to yield Darunavir with a very low level of difuranyl impurity .

Industrial Production Methods

Industrial production of this compound focuses on optimizing yield and purity. Processes have been developed to produce Darunavir with less than 0.1% difuranyl impurity. These methods involve careful control of reaction conditions and purification steps to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Darunavir Difuranyl undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Darunavir Difuranyl has a wide range of scientific research applications:

Mechanism of Action

Darunavir Difuranyl exerts its effects by selectively inhibiting the HIV-1 protease enzyme. This enzyme is responsible for cleaving the Gag-Pol polyprotein into functional viral proteins. By blocking this cleavage, this compound prevents the maturation of viral particles into infectious virions. The compound binds to the active site of the protease enzyme through multiple hydrogen bonds, ensuring strong and stable inhibition .

Comparison with Similar Compounds

Similar Compounds

    Atazanavir: Another protease inhibitor used in HIV treatment.

    Ritonavir: Often used in combination with other protease inhibitors to enhance their effectiveness.

    Lopinavir: A protease inhibitor used in combination with ritonavir.

Uniqueness

Darunavir Difuranyl is unique due to its high potency and ability to combat resistance to other protease inhibitors. It forms robust interactions with the protease enzyme, making it effective against multiple strains of HIV, including those resistant to other treatments .

Properties

Molecular Formula

C34H45N3O11S

Molecular Weight

703.8 g/mol

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] [(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl] carbonate

InChI

InChI=1S/C34H45N3O11S/c1-21(2)17-37(49(40,41)24-10-8-23(35)9-11-24)18-28(47-34(39)48-30-20-45-32-26(30)13-15-43-32)27(16-22-6-4-3-5-7-22)36-33(38)46-29-19-44-31-25(29)12-14-42-31/h3-11,21,25-32H,12-20,35H2,1-2H3,(H,36,38)/t25-,26-,27-,28+,29-,30-,31+,32+/m0/s1

InChI Key

BBKAVIFBZFHTBX-KDWZEFHUSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)OC(=O)O[C@H]4CO[C@@H]5[C@H]4CCO5)S(=O)(=O)C6=CC=C(C=C6)N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)OC(=O)OC4COC5C4CCO5)S(=O)(=O)C6=CC=C(C=C6)N

Origin of Product

United States

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